Methyl 13-dihydroabietate
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Overview
Description
Methyl 13-dihydroabietate, also known as methyl dehydroabietate, is an organic compound with the molecular formula C₂₁H₃₀O₂. It is a methyl ester derivative of dehydroabietic acid, which is obtained from the resin of coniferous trees, particularly pine trees. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 13-dihydroabietate is synthesized through the esterification of dehydroabietic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the methanol is continuously distilled and condensed back into the reaction vessel .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 13-dihydroabietate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dehydroabietic acid and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (RNH₂) are employed in substitution reactions
Major Products Formed
Oxidation: Dehydroabietic acid and other oxidized derivatives.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted esters and amides
Scientific Research Applications
Methyl 13-dihydroabietate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized as a viscosity-controlling agent in cosmetics and as an intermediate in the production of other chemicals .
Mechanism of Action
The mechanism of action of methyl 13-dihydroabietate involves its interaction with various molecular targets and pathways:
Anti-inflammatory: The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Antimicrobial: It disrupts the cell membranes of bacteria and fungi, leading to their inhibition and death
Comparison with Similar Compounds
Methyl 13-dihydroabietate can be compared with other similar compounds, such as:
Methyl abieta-8,11,13-trien-18-oate: Another methyl ester derivative of abietic acid with similar properties.
Dehydroabietic acid methyl ester: A closely related compound with similar chemical structure and applications.
Methyl 8,11,13-abietatrien-18-oate: Another ester derivative with comparable uses in various fields .
Properties
CAS No. |
33892-12-5 |
---|---|
Molecular Formula |
C21H34O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
methyl (1R,4aR,4bS,7S,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,10,10a-decahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C21H34O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h8,14-15,17-18H,6-7,9-13H2,1-5H3/t15-,17-,18+,20+,21+/m0/s1 |
InChI Key |
YUBSLXLMZVQYAG-XTKDNXAFSA-N |
Isomeric SMILES |
CC(C)[C@H]1CC[C@H]2C(=CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)OC)C)C1 |
Canonical SMILES |
CC(C)C1CCC2C(=CCC3C2(CCCC3(C)C(=O)OC)C)C1 |
Origin of Product |
United States |
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